molecular formula C13H18N4O B6718994 N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide

N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide

Cat. No.: B6718994
M. Wt: 246.31 g/mol
InChI Key: HNDFKFCTQLIIBY-UHFFFAOYSA-N
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Description

N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Properties

IUPAC Name

N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-9(2)5-6-10-8-12(17-16-10)15-13(18)11-4-3-7-14-11/h3-4,7-9,14H,5-6H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDFKFCTQLIIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=NN1)NC(=O)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide typically involves the condensation of appropriate pyrazole and pyrrole derivatives. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as magnesium sulfate to facilitate the condensation reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis to ensure higher yields and purity.

Chemical Reactions Analysis

N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

N-[5-(3-methylbutyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

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